N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide
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Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide typically involves the reaction of 4-tert-butyl-1,3-thiazol-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Amines or alcohols.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Biological Studies: It is used in research to study its effects on various biological systems and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide
- N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide
- N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-iodoaniline
Uniqueness
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group allows for various substitution reactions, making it a versatile intermediate in chemical synthesis. Additionally, the tert-butyl group provides steric hindrance, which can influence the compound’s interaction with biological targets.
Biological Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis, and potential applications in various fields.
Chemical Structure and Properties
The compound consists of a thiazole ring , a chloroacetamide group , and a tert-butyl substituent . These structural elements contribute to its biological activity:
- Thiazole Ring : Commonly found in biologically active molecules, it plays a crucial role in enzyme interactions.
- Chloroacetamide Group : Known for its ability to form covalent bonds with nucleophiles, enhancing its reactivity.
- Tert-butyl Group : Influences solubility and steric properties, potentially affecting the compound’s interaction with biological targets.
This compound exerts its biological effects through interactions with specific molecular targets such as enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The chloroacetamide moiety can inhibit enzymes by forming covalent bonds at active sites.
- Modulation of Signaling Pathways : The compound may influence various cellular pathways, leading to changes in cell proliferation and apoptosis.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains. The compound's structure allows it to penetrate bacterial membranes and disrupt cellular functions.
- Anticancer Potential : Initial findings indicate that it may inhibit the growth of cancer cell lines. For example, studies have shown that derivatives of thiazole compounds can exhibit selective cytotoxicity against cancer cells while sparing normal cells .
- Anti-inflammatory Effects : The compound may also modulate inflammatory responses, which is crucial for developing treatments for chronic inflammatory diseases.
Synthesis
The synthesis of this compound typically involves an acylation reaction between 4-tert-butylthiazol-2-amine and chloroacetyl chloride. This method allows for the introduction of the chloroacetamide functional group effectively.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2OS/c1-9(2,3)6-5-14-8(11-6)12-7(13)4-10/h5H,4H2,1-3H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSAYBPNTHTNBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586325 |
Source
|
Record name | N-(4-tert-Butyl-1,3-thiazol-2-yl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908509-16-0 |
Source
|
Record name | N-(4-tert-Butyl-1,3-thiazol-2-yl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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